Tenalisib's therapeutic effect stems from its coordinated inhibition of two specific PI3K isoforms, which are predominantly expressed in cells of hematopoietic origin.
The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by this compound.
This compound inhibits PI3Kδ and PI3Kγ, blocking the downstream PI3K/AKT/mTOR signaling pathway and its pro-survival effects.
The potency of this compound has been characterized through both enzymatic and cell-based assays, confirming its dual inhibitory activity at low nanomolar concentrations.
| Assay Type | PI3Kδ IC₅₀/EC₅₀ | PI3Kγ IC₅₀/EC₅₀ | Context / Model |
|---|---|---|---|
| Enzymatic Assay | 24.5 nM | 33.2 nM | Half-maximal inhibitory concentration (IC₅₀) against purified enzymes [1] |
| Cell-Based Assay | 38.1 nM | 22.3 nM | Half-maximal effective concentration (EC₅₀) in cell cultures [1] |
| Cellular GI₅₀ | N/A | N/A | 33 nM (Growth inhibition in SU-DHL-6 cell line) [3] |
Preclinical and clinical studies provide evidence for this compound's mechanism and its anti-tumor effects.
This compound has progressed into clinical trials for various hematologic malignancies, with key pharmacological properties observed in human studies.
| Parameter | Finding / Value | Context |
|---|---|---|
| Pharmacokinetics (PK) | Rapidly absorbed; median half-life of ~2.28 hours | Supports twice-daily (BID) dosing regimen [4] |
| Maximum Tolerated Dose (MTD) | 800 mg BID under fasting conditions | Determined in Phase I/Ib T-cell lymphoma study [4] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (45%); Transaminase elevation (33%) | Most frequent related Grade ≥3 TEAE: transaminase elevation (21%) [4] |
| Key Development Focus | Relapsed/Refractory T-Cell Lymphomas; Combination therapy (e.g., with romidepsin) | Ongoing clinical investigations [4] [1] |
Based on the search results, detailed experimental protocols for the key biochemical and cellular assays were not available. The information presented focuses on the outcomes and potency measures (IC₅₀/EC₅₀) from these experiments.
| Study Description | Key Efficacy Results | Key Safety Findings | Recommended Phase II Dose (RP2D) & Pharmacokinetics |
|---|
| Monotherapy in Relapsed/Refractory Hematologic Malignancies (Phase I, EU Study) [1] | • ORR: 19% (6/31 pts) • Disease Control Rate: 61% • Median DoR: 5.7 months | • Most common related TEAEs: diarrhea, nausea, vomiting. • Related Grade 3/4 AEs: hypertriglyceridemia, neutropenia, diarrhea. • No DLTs reported up to 1200 mg BID. | • Clinical activity seen at ≥200 mg BID. • Dose proportionality observed up to 400 mg. • Rapid absorption. | | Monotherapy in Relapsed/Refractory T-Cell Lymphoma (TCL) (Phase I/Ib Study) [2] | • ORR: 45.7% (16/35 pts; 3 CR, 13 PR) • Median DoR: 4.9 months | • Most frequent related TEAE: transaminase elevation (33%; G≥3: 21%). • Two DLTs in 800 mg fed cohort. | • MTD/RP2D: 800 mg BID (fasting). • Median half-life: ~2.28 hours. | | Combination with Romidepsin in R/R TCL (Phase I/II Study) [3] [4] | • ORR: 63.0% (17/27 pts; 7 CR, 10 PR) • PTCL ORR: 75% (9/12 pts) • CTCL ORR: 53.3% (8/15 pts) • Median DoR: 5.03 months | • Most common any-grade TEAEs: nausea (73%), thrombocytopenia (57%), fatigue (54%). • No DLTs reported during escalation. | • RP2D: Tenalisib 800 mg BID + Romidepsin 14 mg/m². • No significant drug-drug PK interaction. |
This compound is a novel, potent, and highly specific small-molecule inhibitor that targets the delta (δ) and gamma (γ) isoforms of Phosphoinositide 3-Kinase (PI3K) [5]. Its mechanism and the pathway it inhibits can be visualized as follows:
This compound inhibits PI3Kδ/γ, blocking the downstream oncogenic signaling cascade.
For researchers, understanding the methodologies used to evaluate this compound is critical. Here are detailed protocols from key studies.
This protocol assesses the synergistic effect of this compound with a JAK1/2 inhibitor.
This outlines the core clinical study design for monotherapy.
The clinical journey of this compound is ongoing, with research focused on enhancing its therapeutic potential.
Tenalisib specifically targets the delta (δ) and gamma (γ) isoforms of Class I Phosphoinositide 3-Kinase (PI3K). These isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematologic malignancies while potentially minimizing off-target effects [1].
The table below summarizes its potency and selectivity profile:
| Target | IC₅₀ (nM) | Selectivity over α isoform | Selectivity over β isoform |
|---|---|---|---|
| PI3Kδ [2] [3] | 24.5 - 25 nM | > 300-fold [3] | > 100-fold [3] |
| PI3Kγ [2] [3] | 33 - 33.2 nM | > 300-fold [3] | > 100-fold [3] |
Its metabolite, IN0385, also inhibits Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall anti-tumor effect by modulating additional signaling pathways in the tumor microenvironment [4].
Clinical trials have established the safety and efficacy of this compound, both as a monotherapy and in combination with other agents.
Monotherapy in Relapsed/Refractory T-Cell Lymphoma A phase I/Ib study established the Maximum Tolerated Dose (MTD) at 800 mg twice daily under fasting conditions [5]. Key efficacy and safety results from this study are:
| Parameter | Result |
|---|---|
| Overall Response Rate (ORR) | 45.7% (16/35 patients) [5] |
| Complete Response (CR) | 3 patients [5] |
| Partial Response (PR) | 13 patients [5] |
| Median Duration of Response (DOR) | 4.9 months [5] |
| Most Common Related Grade ≥3 TEAE | Transaminase elevation (21% of patients) [5] |
Combination Therapy with Romidepsin Based on promising preclinical synergy, a phase I/II study evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [4]. The Recommended Phase II Dose (RP2D) was determined to be This compound 800 mg BID orally plus Romidepsin 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle [4].
| Parameter | Result |
|---|---|
| Overall Response Rate (ORR) | 63.0% (17/27 evaluable patients) [4] |
| ORR in PTCL patients | 75% [4] |
| ORR in CTCL patients | 53.3% [4] |
| Complete Response (CR) | 25.9% [4] |
| Partial Response (PR) | 37.0% [4] |
| Median Duration of Response (DOR) | 5.03 months [4] |
The most frequent Treatment-Emergent Adverse Events (TEAEs) of any grade in the combination study included nausea, thrombocytopenia, increased liver enzymes (AST/ALT), decreased appetite, and neutropenia [4].
For scientific research, here are the key methodologies related to the assessment of this compound's activity.
1. In Vitro Cell Viability and Apoptosis Assay This protocol is used to determine the anti-proliferative and pro-apoptotic effects of this compound.
2. In Vivo Pharmacokinetics (PK) and Efficacy Study This protocol outlines how to assess the drug's properties in an animal model.
The following diagram illustrates the core signaling pathway targeted by this compound and the consequent cellular effects.
The experimental workflow for evaluating this compound in a research setting, from in vitro testing to in vivo validation, is outlined below.
Current evidence strongly supports the continued development of this compound. Its favorable pharmacokinetic profile, with rapid absorption and a half-life suitable for twice-daily dosing, makes it a practical candidate for oral regimens [5]. The synergistic effect observed with romidepsin provides a compelling rationale for exploring other combination strategies, such as with other epigenetic modifiers or immunomodulatory agents [4]. Future research should focus on:
Tenalisib (RP6530) is a highly specific, orally available dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. The PI3K pathway plays a central role in cell proliferation, survival, and migration, and its dysregulation is implicated in the pathophysiology of various cancers, including T-cell lymphomas [3] [1]. The delta and gamma isoforms are particularly expressed in hematopoietic cells, making them attractive targets for lymphoid malignancies [1].
A distinctive feature of this compound is that its metabolite, IN0385, also acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3), which is believed to contribute to its overall anti-tumor activity by modulating additional signaling pathways in tumor cells [3].
The diagram below illustrates the proposed mechanistic basis for the this compound and romidepsin combination in T-cell lymphoma.
Synergistic mechanism of this compound and romidepsin in T-cell lymphoma.
The rationale for this compound, both as a monotherapy and in combination, is supported by several key preclinical findings.
In Vitro Monotherapy Activity: this compound demonstrated dose-dependent inhibition of cell growth in a panel of immortalized B-cell lymphoma cells, with a more pronounced effect in certain Diffuse Large B-Cell Lymphoma (DLBCL) lines [2]. This anti-proliferative activity was accompanied by a corresponding inhibition of phosphorylated AKT (pAKT), a key downstream effector of the PI3K pathway, confirming target engagement [2]. Treatment of patient-derived primary cells with this compound resulted in increased cell death [2].
In Vivo Monotherapy Efficacy: In a mouse T-cell leukemia xenograft model, this compound showed significant anti-tumor activity [1]. The compound exhibited a favorable pharmacokinetic profile in animal models, with plasma concentrations reaching levels sufficient for target inhibition at low doses [2].
Rationale for Combination with Romidepsin: In vitro studies in T-cell lymphoma cell lines suggested that combining a PI3K δ/γ inhibitor with an HDAC inhibitor like romidepsin could be synergistic [3]. This provided a strong rationale for clinical evaluation of the this compound-romidepsin combination, hypothesizing that simultaneous disruption of the PI3K pathway and epigenetic regulation would lead to enhanced anti-tumor responses [3] [4].
The methodologies from foundational studies provide a template for investigating this compound's activity.
The core protocols for evaluating this compound's cellular activity are outlined below, primarily based on investigations in multiple myeloma and lymphoma cell lines [2].
The phase I/Ib monotherapy study referenced a mouse T-cell leukemia xenograft model [1]. A generalized protocol is described below.
The strong preclinical data supported the initiation of clinical trials. A phase I/Ib study (NCT02567656) established this compound monotherapy's safety and preliminary efficacy in relapsed/refractory TCL, showing an Overall Response Rate (ORR) of 45.7% [1].
Subsequently, a phase I/II open-label multicenter study (NCT03770000) evaluated the this compound and romidepsin combination in adults with relapsed/refractory TCL [3] [4]. The study design and key outcomes are detailed below.
| Study Aspect | Phase I/II Study (NCT03770000) Design & Findings |
|---|---|
| Study Design | Multicenter, open-label, non-randomized trial with dose escalation (Phase I) and dose expansion (Phase II) phases [3]. |
| Patients | 33 adults with relapsed/refractory TCL (16 with Peripheral TCL, 17 with Cutaneous TCL) [3]. |
| Treatment | Oral this compound (BID) + IV Romidepsin (Days 1, 8, 15 of a 28-day cycle) until progression or intolerance [3]. |
| Primary Objective | Characterize safety/tolerability and determine Maximum Tolerated Dose (MTD) [3]. |
| Key Safety Findings | Most common any-grade AEs: nausea, thrombocytopenia, elevated liver enzymes, decreased appetite. 69.7% had related grade ≥3 AEs [3] [4]. |
| Key Efficacy Findings | ORR: 63.0% (PTCL: 75%; CTCL: 53.3%). Complete Response: 25.9%. Median Duration of Response: 5.03 months [3] [4]. |
| Pharmacokinetics | Co-administration did not significantly alter the pharmacokinetics of romidepsin [3]. |
The this compound and romidepsin combination demonstrates a favorable safety and efficacy profile, supporting its continued development as a potential treatment option for relapsed/refractory T-cell lymphoma [3].
Tenalisib exerts its anti-tumor effects through targeted inhibition of key signaling pathways. The table below summarizes its core mechanistic activity:
| Aspect | Description |
|---|---|
| Primary Target | Dual PI3K δ/γ inhibitor; IC50 of 24.5 nM (PI3Kδ) and 33.2 nM (PI3Kγ) in cell-free assays [1]. |
| Selectivity | >300-fold selective over PI3Kα isoform; >100-fold selective over PI3Kβ isoform [2] [1]. |
| Key Downstream Effect | Dose-dependent inhibition of phospho-AKT (pAKT), a critical downstream effector of the PI3K pathway [2] [1]. |
| Pro-apoptotic Effect | Induces apoptosis in primary malignant cells from Cutaneous T-Cell Lymphoma (CTCL) and B-cell lymphoid tumors [2]. |
The ensuing apoptotic cascade involves key molecular events. Treatment with this compound in Multiple Myeloma (MM) cell lines (MM-1S and MM-1R) results in a 70–90% inhibition of pAKT, a central survival signal [1]. Furthermore, studies on primary malignant cells derived from patients with CTCL demonstrated that this compound effectively induces apoptosis [2].
The diagram below illustrates the core signaling pathway targeted by this compound and its subsequent pro-apoptotic effects.
The efficacy of this compound has been quantified across various hematologic malignancy cell lines, showing dose-dependent anti-proliferative and pro-apoptotic activity.
| Cell Line / Model | Experimental Effect | Quantitative Result | Citation |
|---|---|---|---|
| Immortalized B-cell lymphoma (Raji, TOLEDO, KG-1, JEKO, REC-1) | Growth inhibition | >50% inhibition @ 2-7 μM | [1] |
| DLBCL cell lines (OCI-LY-1 and OCI-LY-10) | Growth inhibition & pAKT inhibition | >50% inhibition @ 0.1-0.7 μM; pAKT inhibition EC50 = 6 nM & 70 nM | [1] |
| Patient-derived primary cells | Induction of cell death (apoptosis) | Increased cell death at 4 μM | [1] |
| MM cell lines (MM-1S and MM-1R) | pAKT inhibition | 70–90% inhibition of pAKT at 1 μM | [1] |
| Mouse MOLT-4 xenograft model (T-ALL) | In vivo tumor growth delay | Confirmed efficacy in pre-clinical model | [2] |
The following methodologies are representative of key experiments used to evaluate this compound's activity.
The strong preclinical rationale for this compound's apoptotic activity has successfully translated into clinical trials. A phase I/Ib study in patients with relapsed/refractory T-cell lymphoma (TCL) confirmed the downregulation of proliferation and activation markers in responding tumors and demonstrated an overall response rate of 45.7% [4]. Furthermore, based on in vitro synergy, a phase I/II study of this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin has been completed, showing a high overall response rate of 63.0% in patients with relapsed/refractory TCL, supporting the further development of this combination [5] [6].
| Parameter | Monotherapy (Tenalisib) [1] | Combination Therapy (this compound + Romidepsin) [2] [3] |
|---|---|---|
| Half-life (T₁/₂) | ~2.28 hours | Information not specified in results |
| Tₘₐₓ | Rapidly absorbed | Information not specified in results |
| Cₘₐₓ | Information not specified in results | Dose-proportional exposure from 400-800 mg BID |
| Recommended Dose | 800 mg, twice daily (fasting) | This compound 800 mg BID + Romidepsin 14 mg/m² |
| Dosing Schedule | 28-day cycle, orally until progression or toxicity | 28-day cycle; this compound oral BID, Romidepsin IV (Days 1, 8, 15) |
| Overall Response Rate (ORR) | 45.7% (in evaluable patients) | 63.0% (in evaluable patients) |
| Response Breakdown | 3 Complete Response (CR), 13 Partial Response (PR) | 7 CR (25.9%), 10 PR (37.0%) |
| Median Duration of Response | 4.9 months | 5.03 months |
This compound is a potent, selective, and orally available dual inhibitor of the PI3K delta (δ) and gamma (γ) isoforms, with IC50 values of 24.5 nM and 33.2 nM, respectively. It exhibits substantial selectivity (over 100-fold) over the α and β isoforms [4]. The following diagram illustrates its mechanism of action:
This pathway inhibition leads to downstream modulation of the tumor microenvironment and promotes apoptosis in malignant T-cells [1] [4]. Preclinical data also indicates that a metabolite of this compound inhibits Salt-Inducible Kinase 3 (SIK3), suggesting an additional mechanism of action that may contribute to its overall efficacy [2].
The key pharmacokinetic and safety data for this compound were primarily established in a Phase I/Ib clinical trial (NCT02567656) [1]. Here is the experimental workflow:
Research on this compound continues to evolve, focusing on combination therapies to improve outcomes:
The table below summarizes the core identity and available structural data for this compound [1].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Name | RP6530 [2] [3] |
| IUPAC Name | 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one [1] |
| Chemical Formula | C₂₃H₁₈FN₅O₂ [1] |
| Molecular Weight | 415.43 g/mol [1] |
| Chemical Structure | A chromen-4-one (benzopyran-4-one) core, substituted with a 3-fluorophenyl group and an (S)-configured side chain containing a purine moiety [1]. |
| Related to Isoquinolinones? | No. This compound is based on a chromen-4-one scaffold. While both are nitrogen-containing heterocycles, chromen-4-ones and isoquinolinones are distinct chemical classes [1]. |
| Available Solid Form Data | Not disclosed in the identified literature. |
This compound is a novel, orally available, dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms [2] [3]. These isoforms are predominantly expressed in cells of hematopoietic origin. The following diagram illustrates the PI3K signaling pathway and the specific point of this compound's action.
This compound inhibits the PI3Kδ and γ isoforms, blocking the downstream oncogenic signaling cascade.
The tables below summarize the selectivity, efficacy, and safety data from preclinical and clinical studies.
Table 1: In Vitro Isoform Selectivity Profile of this compound [4] [3] This table demonstrates its dual δ/γ inhibitory nature and selectivity over the α and β isoforms.
| PI3K Isoform | IC₅₀ / Potency | Primary Expression |
|---|---|---|
| PI3Kδ | Nanomolar range | Hematopoietic cells (B-cells, T-cells) |
| PI3Kγ | Nanomolar range | Hematopoietic cells (Myeloid cells) |
| PI3Kα | Several-fold selective over α/β | Ubiquitous |
| PI3Kβ | Several-fold selective over α/β | Ubiquitous |
Table 2: Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study) [3]
| Parameter | Result |
|---|---|
| Patient Population | Relapsed/Refractory PTCL and CTCL (n=35 evaluable) |
| Recommended Dose | 800 mg, twice daily (fasting) |
| Overall Response Rate (ORR) | 45.7% |
| Complete Response (CR) | 3 patients |
| Partial Response (PR) | 13 patients |
| Median Duration of Response (DoR) | 4.9 months |
| Key Pharmacodynamic Effect | Marked downregulation of pAKT, CD30, IL-31, and IL-32α |
Table 3: Most Frequently Reported Treatment-Emergent Adverse Events (TEAEs) [3]
| Adverse Event | All-Grade Incidence | Grade ≥3 Incidence |
|---|---|---|
| Fatigue | 45% | Not specified |
| Transaminase Elevation | 33% | 21% |
| Pyrexia | 37% | Not specified |
| Diarrhea | Frequently reported | Limited events |
| Nausea / Vomiting | Frequently reported | Not specified |
Based on the current data, here are potential areas for further investigation:
Tenalisib is a highly selective, equipotent dual inhibitor of the PI3K delta and gamma isoforms, which are predominantly expressed in cells of hematopoietic origin [1] [2]. Its mechanism and key preclinical characteristics are detailed below.
Target and Signaling Pathway The PI3K pathway is a crucial cellular signaling hub. Its hyperactivation promotes tumor cell proliferation, survival, and migration [2]. The diagram below illustrates this compound's specific mechanism within this pathway.
This compound selectively inhibits PI3K δ/γ isoforms, blocking oncogenic signaling.
Key Preclinical Data
Clinical trials have progressed to evaluate this compound both as a single agent and in combination with other therapies for T-cell lymphomas.
A Phase I/Ib study (NCT02567656) established the safety and preliminary efficacy of this compound monotherapy in patients with relapsed/refractory TCL [4].
| Aspect | Findings |
|---|---|
| Recommended Dose | 800 mg, twice daily (BID), under fasting conditions [4] |
| Safety Profile | Most common related Grade ≥3 TEAE was transaminase elevation (21%). Other frequent TEAEs included fatigue (45%) [4]. |
| Efficacy (n=35) | Overall Response Rate (ORR): 45.7% (16/35 patients; 3 Complete Responses/13 Partial Responses). Median Duration of Response (DoR) was 4.9 months [4]. |
| Pharmacokinetics | Rapidly absorbed with a median half-life of ~2.28 hours, supporting a twice-daily dosing regimen [4]. |
Based on monotherapy data and preclinical synergy, a Phase I/II study (NCT03770000) evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [3].
| Aspect | Findings |
|---|---|
| Recommended Phase II Dose (RP2D) | This compound 800 mg BID + Romidepsin 14 mg/m² [3] |
| Safety Profile | No dose-limiting toxicities were reported at the RP2D. Common TEAEs (any grade) included nausea, thrombocytopenia, elevated liver enzymes, decreased appetite, and neutropenia [3]. |
| Efficacy (n=27) | Overall Response Rate (ORR): 63.0% (17/27 patients; 7 Complete Responses/10 Partial Responses). ORR was 75% in PTCL and 53.3% in CTCL subtypes. Median DoR was 5.03 months [3]. |
| Pharmacokinetics | Co-administration did not significantly alter the pharmacokinetics of romidepsin, indicating no clinically relevant drug-drug interaction [3]. |
The clinical data suggests that this compound is a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The combination of this compound with romidepsin appears to be particularly compelling, demonstrating:
For the most current trial status, you can refer to the official clinical trial registries (e.g., ClinicalTrials.gov) using the identifiers NCT02567656 (monotherapy) and NCT03770000 (combination therapy) [4] [5].
Tenalisib directly targets key enzymes in oncogenic signaling and immune cell function. The diagram below illustrates its core mechanism of action and downstream effects.
This compound inhibits PI3Kδ/γ and SIK3 to block oncogenic signaling and modulate immune response
This compound has been evaluated both as a monotherapy and in combination with other agents in patients with relapsed/refractory T-cell lymphomas.
A phase I/Ib study (NCT02567656) in relapsed/refractory TCL patients established the 800 mg twice daily (fasting) dose as the maximum tolerated dose (MTD) [2]. The most frequently reported Grade ≥3 treatment-related adverse event was transaminase elevation (21%) [2]. The efficacy in evaluable patients is summarized below.
| Efficacy Parameter | Result (Monotherapy Study) |
|---|---|
| Overall Response Rate (ORR) | 45.7% (16 of 35 patients) [2] |
| Complete Response (CR) | 3 patients [2] |
| Partial Response (PR) | 13 patients [2] |
| Median Duration of Response (DOR) | 4.9 months [2] |
Based on preclinical synergy, a phase I/II study (NCT03770000) evaluated this compound in combination with the histone deacetylase (HDAC) inhibitor romidepsin [3] [4]. The recommended dose was this compound 800 mg BID plus romidepsin 14 mg/m² [3] [4]. The combination showed a promising efficacy profile.
| Efficacy Parameter | Result (Combination Study) |
|---|---|
| Overall Response Rate (ORR) | 63.0% (17 of 27 evaluable patients) [3] [4] |
| ORR in PTCL Patients | 75% [3] |
| ORR in CTCL Patients | 53.3% [3] |
| Complete Response (CR) | 25.9% [3] [4] |
| Partial Response (PR) | 37.0% [3] [4] |
| Median Duration of Response (DOR) | 5.03 months [3] [4] |
For researchers designing related studies, here are the core methodologies from key clinical trials.
The development of this compound continues in a complex landscape for PI3K inhibitors, which have faced challenges including toxicity concerns and regulatory setbacks [5] [6]. Its future development path appears focused on combination therapies:
Tenalisib (RP6530) is a novel, orally available, highly selective dual inhibitor of the PI3K δ and γ isoforms. These isoforms are predominantly expressed in cells of hematopoietic origin and play a critical role in the growth, survival, and proliferation of malignant T-cells [1] [2].
The diagram below illustrates the core mechanism of this compound within the PI3K/AKT signaling pathway.
Diagram 1: this compound inhibits the PI3K δ/γ isoforms, preventing the downstream activation of AKT and mTORC1, which are critical for T-cell lymphoma survival and proliferation [1] [3].
Preclinical data indicates that this compound induces apoptosis and has anti-proliferative effects in patient-derived primary T-cell lymphoma lines. It also downregulates lactic acid metabolism, potentially shifting macrophage polarization from a pro-tumor M2-like state to an inflammatory M1-like phenotype, thereby altering the tumor microenvironment [2].
The clinical efficacy of this compound, both as a monotherapy and in combination, has been evaluated in phase I/Ib and phase I/II studies. The tables below summarize the key efficacy endpoints.
Table 1: this compound Monotherapy Clinical Trial Data (Phase I/Ib Study) This data is from a study of this compound in patients with relapsed/refractory peripheral and cutaneous T-Cell Lymphoma [1].
| Parameter | Result |
|---|---|
| Study Identifier | NCT02567656 |
| Patient Population | Relapsed/Refractory TCL (PTCL & CTCL) |
| Recommended Phase II Dose | 800 mg, twice daily (fasting) |
| Overall Response Rate (ORR) | 45.7% (16/35 evaluable patients) |
| Complete Response (CR) | 8.6% (3 patients) |
| Partial Response (PR) | 37.1% (13 patients) |
| Median Duration of Response (DOR) | 4.9 months |
Table 2: this compound in Combination with Romidepsin (Phase I/II Study) This study investigated the synergistic potential of this compound with the histone deacetylase (HDAC) inhibitor romidepsin [4] [5].
| Parameter | Result |
|---|---|
| Study Identifier | NCT03770000 |
| Patient Population | Relapsed/Refractory TCL (PTCL & CTCL) |
| Recommended Doses | This compound: 800 mg BID (oral); Romidepsin: 14 mg/m² (IV, Days 1, 8, 15) |
| Overall Response Rate (ORR) | 63.0% (17/27 evaluable patients) |
| ORR - PTCL Subgroup | 75.0% |
| ORR - CTCL Subgroup | 53.3% |
| Complete Response (CR) | 25.9% (7 patients) |
| Partial Response (PR) | 37.0% (10 patients) |
| Median Duration of Response (DOR) | 5.03 months |
For researchers aiming to validate or build upon these findings, here is a summary of the key methodologies from the cited studies.
1. Clinical Trial Design (Phase I/Ib)
2. Efficacy and Biomarker Analysis
The safety profile of this compound is a critical consideration for clinical development.
The data demonstrates that this compound is a promising therapeutic agent for relapsed/refractory T-cell lymphomas. Its acceptable safety profile and single-agent efficacy, coupled with the markedly improved ORR when combined with romidepsin, strongly support its continued clinical development [1] [4] [5].
Future research directions include:
Protocol Abstract: This document outlines a phase II, open-label, multicenter study to evaluate the safety and efficacy of Tenalisib, a dual PI3K δ/γ and SIK3 inhibitor, in combination with the histone deacetylase (HDAC) inhibitor Romidepsin, in adults with relapsed or refractory T-Cell Lymphoma (TCL). The proposed regimen uses the Maximum Tolerated Dose (MTD) established in prior studies: this compound 800 mg orally twice daily and Romidepsin 14 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle. Treatment continues until disease progression or unacceptable toxicity. The primary objective is to characterize the safety profile, with key secondary objectives including the assessment of anti-tumor activity (Objective Response Rate, ORR) and Duration of Response (DoR).
T-cell lymphomas (TCL) are a heterogeneous group of malignancies representing approximately 15% of all non-Hodgkin lymphomas [1]. Patients with relapsed or refractory (r/r) disease, particularly those with peripheral TCL (PTCL), have a poor prognosis, with a 5-year overall survival of less than 35% [1]. Currently approved single-agent therapies for r/r TCL, with the exception of brentuximab vedotin in CD30+ disease, have modest objective response rates of 25-30% [1] [2]. There is a significant unmet need for novel, more effective therapeutic strategies.
The combination of PI3K and HDAC inhibitors represents a promising approach due to their synergistic anti-tumor potential. Pre-clinical in vitro studies in TCL cell lines have demonstrated that the combination is synergistic [1]. This compound is a highly specific, orally available dual inhibitor of the PI3K δ and γ isoforms, which are predominantly expressed in hematopoietic cells [3]. Its metabolite also inhibits salt-inducible kinase 3 (SIK3), which may contribute to its mechanism of action [1]. Romidepsin is an HDAC inhibitor already approved for the treatment of PTCL and cutaneous TCL (CTCL) in patients who have received at least one prior therapy [1]. By targeting complementary pathways, this combination aims to enhance tumor cell death, apoptosis, and cell cycle arrest, potentially improving patient outcomes.
The following diagram illustrates the dosing schedule for one 28-day cycle:
The following table summarizes the baseline characteristics of patients from the prior phase I/II study, which can serve as a reference for the expected patient population in this phase II trial [1].
| Characteristic | All Patients (N=33) | PTCL (n=16) | CTCL (n=17) |
|---|---|---|---|
| Median Age (years) | 66.2 | - | - |
| Age Range | 42.9 - 83.4 | - | - |
| Sex (% Male) | 51.5% | - | - |
| Race (% Caucasian) | 81.8% | - | - |
| ECOG Performance Status 0/1 | 42.4% / 54.6% | - | - |
| Stage III/IV Disease | 66.6% | 87.6% | 47.1% |
| Disease Relapsed after Last Therapy | 36.4% | 31.3% | 41.2% |
Data from the phase I/II study demonstrates a manageable safety profile and promising efficacy for the this compound and Romidepsin combination.
Table 2: Safety and Efficacy Outcomes (MITT Population, N=33) [1]
| Parameter | Result |
|---|---|
| Most Common TEAEs (Any Grade, >15%) | Nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, hypokalemia. |
| Grade ≥3 Related TEAEs | 69.7% |
| Overall Response Rate (ORR) | 63.0% |
| ORR (PTCL) | 75.0% |
| ORR (CTCL) | 53.3% |
| Complete Response (CR) Rate | 25.9% |
| Partial Response (PR) Rate | 37.0% |
| Median Duration of Response (DoR) | 5.03 months |
The rationale for the this compound and Romidepsin combination is grounded in their complementary mechanisms of action, which target different pro-survival pathways in cancer cells. The following diagram illustrates this synergistic interaction.
The combination of this compound and Romidepsin represents a promising therapeutic strategy for patients with relapsed/refractory T-Cell Lymphoma. The phase I/II data support a favorable risk-benefit profile, with a manageable safety spectrum and a high overall response rate of 63.0%, surpassing the historical benchmarks of single-agent therapies [1]. The established dose of this compound 800 mg BID and Romidepsin 14 mg/m² provides a solid foundation for further clinical development in a dedicated phase II trial.
T-cell lymphomas (TCL) represent a clinically and biologically heterogeneous group of lymphoid malignancies derived from mature T-cells, comprising approximately 15% of all non-Hodgkin lymphomas. These lymphomas are broadly categorized into aggressive peripheral T-cell lymphomas (PTCL) and indolent cutaneous T-cell lymphomas (CTCL). The prognosis for patients with relapsed/refractory (R/R) TCL remains poor, with a 5-year overall survival rate of less than 35% for PTCL patients, highlighting the significant unmet medical need in this patient population. Currently available treatments for R/R TCL demonstrate modest activity, with objective response rates (ORR) typically ranging between 25-30%, necessitating the development of novel therapeutic approaches with improved efficacy and acceptable safety profiles. [1] [2]
The scientific rationale for combining tenalisib with romidepsin stems from their complementary mechanisms of action targeting key pathways in T-cell lymphomagenesis. This compound is a highly selective dual phosphoinositide 3-kinase δ/γ (PI3K δ/γ) and salt-inducible kinase 3 (SIK3) inhibitor that disrupts critical cell survival and proliferation signals in malignant T-cells. Romidepsin is a potent histone deacetylase (HDAC) inhibitor that modulates epigenetic regulation, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. Preclinical in vitro studies in T-cell lymphoma cell lines have demonstrated synergistic anti-tumor activity when these agents are combined, with enhanced apoptosis compared to either agent alone. This synergistic interaction provided the foundational evidence for clinical evaluation of this combination in R/R TCL patients. [3] [4]
This phase I/II multicenter, open-label, non-randomized study (ClinicalTrials.gov Identifier: NCT03770000) was conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound in combination with romidepsin in adult patients with R/R TCL. The study consisted of two distinct phases:
Phase I (Dose Escalation): Utilized a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). Three escalation cohorts were evaluated with this compound doses of 400, 600, and 800 mg orally twice daily (BID) in combination with romidepsin at 12, 12, and 14 mg/m², respectively. [1]
Phase II (Dose Expansion): Evaluated the safety and preliminary anti-tumor activity of the combination at the established RP2D in expansion cohorts of PTCL and CTCL patients. [1]
Treatment administration followed a specific protocol: this compound was administered orally twice daily, one hour before meals, throughout the 28-day cycle (days 1-28). Romidepsin was administered intravenously over 4 hours on days 1, 8, and 15 of each 28-day cycle. Treatment continued until disease progression, unacceptable toxicity, or discontinuation from the study. The recommended phase II dose was established as this compound 800 mg BID plus romidepsin 14 mg/m². [1] [3]
A total of 33 patients with R/R TCL were enrolled and received study treatment, comprising 16 PTCL and 17 CTCL patients. Key demographic and baseline disease characteristics are summarized in the table below: [1] [2]
| Characteristic | Overall (N=33) | PTCL (n=16) | CTCL (n=17) |
|---|---|---|---|
| Median Age (years) | 66.2 (range: 42.9-83.4) | - | - |
| Gender (Male) | 51.5% | - | - |
| Caucasian | 81.8% | - | - |
| ECOG Performance Status 0/1 | 42.4%/54.6% | - | - |
| Stage III/IV Disease | 66.6% | 87.6% | 47.1% |
| Refractory to Last Therapy | 64% | - | - |
| Median Number of Prior Therapies | 3 (range: 1-17) | - | - |
| Prior Mogamulizumab (CTCL) | - | - | 35.3% (6/17) |
The patient population was heavily pretreated, with a median of 3 prior therapeutic regimens, and a significant proportion (64%) were refractory to their immediate prior therapy. These characteristics underscore the advanced disease stage and limited treatment options available to enrolled patients. [3] [4]
The combination of this compound and romidepsin demonstrated a manageable safety profile with no unexpected toxicities. No dose-limiting toxicities were reported during the dose escalation phase, allowing establishment of the highest evaluated dose as the recommended phase II dose. The most frequent treatment-emergent adverse events (TEAEs) of any grade reported in >15% of patients are comprehensively detailed in the table below: [1] [3]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Nausea | 73% | 0% |
| Thrombocytopenia | 57% | 21% |
| Fatigue | 54% | 6% |
| AST Elevation | 33% | 6% |
| ALT Elevation | 27% | 18% |
| Neutropenia | 27% | 15% |
| Vomiting | 27% | 0% |
| Decreased Appetite | 27% | 0% |
| Anemia | 24% | - |
| Dysgeusia | 24% | - |
| Weight Loss | 21% | - |
| Diarrhea | 18% | - |
| Hypokalemia | 18% | - |
Overall, 69.7% of patients experienced related grade ≥3 TEAEs, with hematological abnormalities (thrombocytopenia, neutropenia, anemia) representing the most common severe toxicities. Importantly, no incidents of transaminitis or colitis were reported, which distinguishes this combination from other PI3K inhibitor-based therapies. [1] [3] [4]
Treatment interruptions due to TEAEs occurred in 72% of patients, while dose reductions were implemented in 45% of patients across both PTCL and CTCL subgroups. Discontinuations specifically attributed to treatment-related AEs were more frequent in CTCL patients (5 patients) due to events including sepsis, ALT elevation, GGT elevation, rash, and dysgeusia. Notably, no PTCL patients discontinued treatment due to related TEAEs. The majority of study discontinuations (57.57%) were due to disease progression, while three PTCL patients (18.7%) who achieved complete response were bridged to transplant and thus moved out from the study. [1] [3]
Efficacy was evaluated in 27 patients who received at least one dose of study medication and had at least one post-baseline efficacy assessment. The combination demonstrated promising anti-tumor activity across both TCL subtypes, with particularly notable responses in PTCL patients. The comprehensive efficacy results are summarized in the table below: [1] [3]
| Efficacy Parameter | Overall (n=27) | PTCL (n=12) | CTCL (n=15) |
|---|---|---|---|
| Overall Response Rate (ORR) | 63.0% | 75.0% | 53.3% |
| Complete Response (CR) | 25.9% | 50.0% | 6.7% |
| Partial Response (PR) | 37.0% | 25.0% | 46.7% |
| Median Duration of Response (months) | 5.03 | 5.03 (range: 2.16-NR) | 3.8 (range: 1.9-18.86) |
The 75% ORR in PTCL patients is particularly noteworthy given the historically poor responses of this population to available therapies. Additionally, the high rate of complete responses (50%) in PTCL patients enabled three patients to proceed to stem cell transplantation, representing a potentially curative pathway for these individuals. [1] [3]
Among CTCL patients, the combination demonstrated substantial activity in a heavily pretreated population, including those who had progressed on prior mogamulizumab therapy. One patient with Sézary syndrome who had progressed on prior mogamulizumab showed rapid reduction of Sézary cell count after just two cycles of treatment. The median time to initial response was relatively rapid at 1.8 months, providing clinical benefit to patients with advanced, refractory disease. The duration of response was clinically meaningful across subtypes, particularly in PTCL patients where responses were more durable. [4]
The clinical protocol implemented rigorous monitoring and assessment schedules to comprehensively evaluate safety, efficacy, and pharmacokinetic parameters:
Safety Assessments: Included comprehensive documentation of adverse events (graded by CTCAE v4.03), serious adverse events, laboratory parameters (hematology, serum chemistry), vital signs, electrocardiograms, and physical examinations. During dose escalation, safety assessments were performed weekly during cycles 1-2 and every two weeks during cycles 3-4. [5]
Efficacy Evaluations: PTCL patients were assessed according to the Lugano Classification, while CTCL patients were evaluated using the global response score. Tumor assessments were conducted at baseline and every 8 weeks thereafter. [1]
Pharmacokinetic Sampling: Blood samples for this compound and romidepsin pharmacokinetic analysis were collected at multiple timepoints during cycle 1 (pre-dose, and up to 24 hours post-dose) and cycle 2 (pre-dose). Additional sparse sampling was performed in subsequent cycles. Parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life were calculated using non-compartmental methods. [1] [5]
Detailed pharmacokinetic analysis confirmed that this compound exhibits dose-proportional exposure across the 400-800 mg BID dose range when administered in the fasting state. Co-administration of this compound and romidepsin did not significantly alter the pharmacokinetic profile of either agent, indicating absence of clinically relevant drug-drug interactions. This pharmacokinetic compatibility facilitates straightforward co-administration without requiring dose adjustments based on mutual interactions. The median half-life of this compound was approximately 2.28 hours, supporting twice-daily dosing to maintain therapeutic exposure. [3] [5]
The complementary mechanisms of this compound and romidepsin target distinct pathogenic pathways in T-cell lymphoma, creating a synergistic anti-tumor effect as illustrated in the following diagram:
This diagram illustrates how this compound directly inhibits PI3K δ/γ and SIK3, disrupting critical survival and metabolic pathways in malignant T-cells, while romidepsin targets HDAC to modulate epigenetic regulation and gene expression. The convergence of these pathways results in enhanced apoptosis and cell cycle arrest, creating the observed synergistic anti-tumor activity. [1] [3] [5]
The integrated clinical development plan from preclinical rationale through clinical evaluation followed a systematic approach:
This workflow depicts the systematic transition from preclinical validation to clinical development, highlighting key decision points and integrated assessments that informed the clinical application of the this compound-romidepsin combination. [1] [3] [4]
The combination of this compound and romidepsin demonstrates a favorable safety profile and promising clinical activity in patients with relapsed/refractory T-cell lymphoma. The 63% overall response rate across TCL subtypes, along with a 75% ORR specifically in PTCL patients, represents a meaningful improvement over available therapies for this difficult-to-treat population. The absence of unexpected toxicities and manageable safety profile further supports the clinical viability of this combination approach.
Based on these encouraging results, further clinical development of this combination in PTCL patients is being planned. The compelling efficacy signal observed in this study, particularly the high rate of complete responses enabling bridge to transplantation in PTCL patients, warrants validation in larger randomized trials. This combination represents a promising therapeutic option that addresses the significant unmet need in relapsed/refractory T-cell lymphoma through rationally targeted dual-pathway inhibition. [1] [3]
This compound (RP6530) is a novel, orally available small molecule inhibitor characterized by its dual and equipotent inhibition of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with nanomolar inhibitory potency [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in lymphoid malignancies. The PI3K pathway is a critical cellular signaling node that regulates downstream events driving oncogenic processes, including cell proliferation, migration, and survival [1]. Furthermore, a metabolite of this compound, IN0385, is an inhibitor of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity, though this role in lymphomas is still under investigation [3].
The diagram below illustrates the proposed mechanism of action for this compound in T-cell lymphoma pathogenesis.
Clinical studies have primarily evaluated this compound in patients with relapsed/refractory T-cell lymphomas, demonstrating promising activity that forms the basis for its investigation in the front-line setting.
Table 1: Summary of this compound Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Monotherapy) [1] [2]
| Study Phase | Patient Population | Prior Therapies (Median) | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (Months) |
|---|---|---|---|---|---|---|
| Phase I/Ib | r/r PTCL & CTCL (n=35 evaluable) | 4 | 800 mg BID (Fasting) | 45.7% | 8.6% (3 patients) | 4.9 |
| - PTCL Subset (n=15) | 46.7% | 20.0% (3 patients) | 6.5 | |||
| - CTCL Subset (n=20) | 45.0% | 0% | 3.8 |
Table 2: Safety Profile of this compound Monotherapy (Pooled Data, n=58) [1] [2]
| Category | Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Most Frequent Grade ≥3 Related TEAEs |
|---|---|---|
| Any Grade | Fatigue (45%), Nausea (reported in combination therapy [3]) | Transaminase elevation (21%) |
| Related to this compound | Transaminase elevation (33%) | Rash (5%), Hypophosphatemia (3%) |
Beyond monotherapy, this compound has been studied in combination with other agents. A Phase I/II study combining this compound (800 mg BID) with the histone deacetylase (HDAC) inhibitor romidepsin in 33 patients with r/r T-cell lymphoma reported an ORR of 63.0%, with a CR rate of 25.9% and a median duration of response of 5.03 months [3]. This synergistic combination demonstrates the potential of this compound in multi-agent regimens.
The following protocol is synthesized from a withdrawn clinical trial (NCT05239910) that was designed to evaluate T-CHOP in treatment-naïve PTCL patients [4]. This can serve as a template for future study design.
1. Study Design
2. Patient Population (Key Eligibility Criteria)
3. Treatment Schedule and Workflow The study is divided into three distinct phases, as shown in the workflow below.
4. Assessments and Endpoints
This compound is a promising dual PI3K δ/γ inhibitor with demonstrated clinical activity in relapsed/refractory T-cell lymphomas. The proposed T-CHOP regimen represents a rational strategy to improve outcomes in front-line PTCL by integrating a targeted agent with standard chemotherapy. While the definitive clinical trial for this combination was withdrawn, the available data on this compound provides a strong foundation for its continued investigation. Researchers developing clinical protocols should pay close attention to the established safety profile, particularly hepatotoxicity, and consider the synergistic potential of this compound with other anti-lymphoma agents.
Peripheral T-Cell Lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin lymphomas derived from mature T-cells, accounting for approximately 10-15% of all NHL cases. These malignancies typically present with an aggressive clinical course and poor long-term outcomes, with 5-year overall survival rates below 35% for relapsed/refractory cases. The treatment landscape for PTCL remains challenging, with currently approved single agents (pralatrexate, romidepsin, belinostat) demonstrating objective response rates of only 25-30%, except for brentuximab vedotin in CD30+ subtypes which achieves higher response rates. This significant unmet medical need has driven the development of novel targeted therapies like this compound that address specific molecular pathways involved in T-cell lymphoma pathogenesis. [1] [2]
This compound (RP6530) is a novel, orally available, highly selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor with additional activity against salt-inducible kinase 3 (SIK3). The PI3K pathway plays a critical role in cancer pathophysiology, particularly in lymphoid malignancies where it regulates crucial processes including cell proliferation, survival, migration, and metabolic adaptation. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphoid malignancies while potentially minimizing off-target effects. This compound has demonstrated nanomolar inhibitory potency at both enzyme and cellular levels, with several-fold selectivity over α and β PI3K isoforms, contributing to its potentially improved safety profile compared to earlier generation PI3K inhibitors. [1] [2] [3]
The Phase I/Ib clinical trial (NCT02567656) evaluated single-agent this compound in 58 heavily pre-treated patients with relapsed/refractory T-cell lymphomas, including both peripheral and cutaneous subtypes. Patients had received a median of 4 prior therapies (range: 1-15), indicating a significantly treatment-resistant population. The study employed a standard 3+3 dose escalation design across four cohorts (200-800 mg BID) followed by expansion cohorts at the maximum tolerated dose. The trial demonstrated promising clinical activity across T-cell lymphoma subtypes, with an overall response rate (ORR) of 45.7%, comprising 9% complete responses (CR) and 37% partial responses (PR). The clinical benefit rate (CR+PR+stable disease) was an impressive 77%, indicating significant disease control in this heavily pre-treated population. [4] [1] [5]
Table 1: Efficacy Results of this compound Monotherapy in T-Cell Lymphoma
| Parameter | Overall (n=35) | PTCL (n=15) | CTCL (n=20) |
|---|---|---|---|
| Overall Response Rate | 45.7% | 46.7% | 45.0% |
| Complete Response | 8.6% | 20.0% | 0% |
| Partial Response | 37.1% | 26.7% | 45.0% |
| Median Duration of Response | 4.9 months | 6.5 months | 3.8 months |
| Time to Initial Response | 1.8 months | 1.8 months | 1.8 months |
Subset analysis revealed particularly encouraging activity in PTCL patients, with complete responses observed in 20% of PTCL patients compared to no complete responses in the CTCL cohort. The median duration of response (DoR) was 6.53 months for PTCL patients, which compares favorably with currently approved therapies. Importantly, three PTCL patients who achieved complete response demonstrated a particularly durable median DoR of 19.5 months (range: 7.5-21 months), suggesting the potential for sustained disease control in responding patients. The similar time to initial response across subtypes (1.8 months) indicates relatively rapid onset of action. [1] [5]
Based on the promising monotherapy activity and favorable safety profile, a Phase I/II combination study (NCT03770000) was conducted evaluating this compound with romidepsin, a histone deacetylase (HDAC) inhibitor approved for T-cell lymphomas. Preclinical data demonstrated synergistic anti-tumor activity between PI3K and HDAC inhibitors in T-cell lymphoma models, providing strong rationale for this combination approach. The study enrolled 33 patients with relapsed/refractory T-cell lymphoma (16 PTCL, 17 CTCL) who had received a median of 3 prior therapies, with 64% refractory to their last treatment. The results demonstrated significantly enhanced efficacy compared to either agent alone. [2] [6] [7]
Table 2: Efficacy Results of this compound-Romidepsin Combination Therapy
| Parameter | Overall (n=27) | PTCL (n=12) | CTCL (n=15) |
|---|---|---|---|
| Overall Response Rate | 63.0% | 75.0% | 53.3% |
| Complete Response | 25.9% | 50.0% | 6.7% |
| Partial Response | 37.0% | 25.0% | 46.7% |
| Median Duration of Response | 5.03 months | 5.03 months | 3.8 months |
The combination therapy demonstrated particularly remarkable activity in PTCL patients, with 75% overall response rate and 50% complete response rate. This represents a substantial improvement over the approved single-agent historical controls of approximately 25-30% ORR. Importantly, three of the six PTCL patients achieving complete response (50%) were successfully bridged to transplant, providing a potentially curative pathway for these high-risk patients. The median duration of response was 5.03 months for the overall population, with similar DoR observed specifically in PTCL patients. These findings position the this compound-romidepsin combination as a promising therapeutic approach worthy of further development in relapsed/refractory PTCL. [2] [6] [7]
This compound monotherapy demonstrated a manageable safety profile across clinical trials, with certain advantages over earlier generation PI3K inhibitors. The maximum tolerated dose was established at 800 mg BID under fasting conditions. In the phase I/Ib study, the most frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%) and transaminase elevations (33%). The most common Grade ≥3 treatment-related TEAE was transaminase elevation (21%), which was generally reversible and manageable with dose interruptions and, in some cases (N=9), short courses of corticosteroids. Other notable Grade ≥3 adverse events included rash (5%) and hypophosphatemia (3%). [4] [1] [5]
Importantly, late-onset immune toxicities such as colitis and pneumonitis, which have limited the use of other PI3K inhibitors, were not observed with this compound even in patients treated for more than six months. Five patients remained on therapy for over 18 months without reporting late-onset immune toxicities, indicating an emerging differentiated safety profile for this compound compared to other agents in this class. This favorable safety profile is particularly relevant for combination approaches and for longer-term administration in indolent lymphoma subtypes. [4]
The combination of this compound with romidepsin demonstrated a predictable and manageable safety profile, with no unexpected toxicities emerging from the drug interaction. During dose escalation, no dose-limiting toxicities were reported across all tested dose combinations, leading to the establishment of the recommended phase II dose at this compound 800 mg BID orally plus romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle. [2] [6] [7]
Table 3: Most Frequent Treatment-Emergent Adverse Events (≥15%) in Combination Therapy
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Nausea | 73% | 0% |
| Thrombocytopenia | 57% | 21% |
| Fatigue | 54% | 6% |
| AST Elevation | 33% | 6% |
| ALT Elevation | 27% | 18% |
| Neutropenia | 27% | 15% |
| Vomiting | 27% | 0% |
| Decreased Appetite | 27% | 0% |
| Anemia | 24% | 12% |
| Dysgeusia | 21% | 0% |
The safety profile of the combination was characterized primarily by gastrointestinal symptoms and hematological toxicities. Notably, 23 patients (69.7%) experienced related grade ≥3 treatment-emergent adverse events, with thrombocytopenia (21%), ALT elevation (18%), and neutropenia (15%) being the most common severe events. The hematological toxicities are consistent with the known safety profile of romidepsin, while transaminase elevations align with this compound's monotoxicity profile. Importantly, pharmacokinetic analyses demonstrated that co-administration of this compound and romidepsin did not significantly alter the pharmacokinetics of either agent, minimizing concerns about drug-drug interactions. [2] [6] [7]
This compound exerts its anti-tumor effects through dual inhibition of PI3K δ and γ isoforms, which are predominantly expressed in cells of hematopoietic origin. The PI3K pathway is a critical cellular signaling node that regulates numerous downstream processes involved in oncogenesis, including cell proliferation, survival, migration, and metabolic adaptation. In addition to its primary mechanism, this compound's metabolite (IN0385) demonstrates inhibition of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity through modulation of additional signaling pathways involved in tumorigenesis. [2] [3]
The PI3K δ/γ inhibition disrupts key survival signals in malignant T-cells, leading to apoptotic cell death and inhibition of proliferation. Preclinical studies have demonstrated that this compound induces apoptosis and exerts anti-proliferative activity in patient-derived primary cell lines representative of T-cell lymphoma. The drug has also shown efficacy in mouse T-cell leukemia xenograft models and ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma cells. The combination with romidepsin demonstrates synergistic activity, potentially through complementary disruption of survival pathways and epigenetic modulation in malignant T-cells. [1] [2]
This compound Mechanism of Action and Synergistic Pathways with Romidepsin
The phase I/Ib monotherapy study (NCT02567656) employed a standard 3+3 dose escalation design across eight sites in the United States. The trial enrolled patients with histologically confirmed relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received one or more prior lines of therapy. Key inclusion criteria included: age ≥18 years, ECOG performance status ≤2, adequate organ function defined as hemoglobin ≥8 g/dL, absolute neutrophil count ≥0.75 × 10⁹/L, platelets ≥50 × 10⁹/L, total bilirubin ≤1.5 × ULN, ALT/AST ≤2.5 × ULN (or ≤5 × ULN with liver involvement), and creatinine ≤2.0 mg/dL or calculated creatinine clearance ≥50 mL/min. Key exclusion criteria included prior cancer therapy within three weeks or five half-lives (whichever shorter), stem cell transplantation (autologous within three months, allogeneic within 12 months), prior use of PI3K/mTOR/AKT/BTK inhibitors within six months, and any investigational drug within four weeks. [1]
The combination therapy study (NCT03770000) utilized a multicenter, open-label, non-randomized phase I/II design with dose escalation followed by dose expansion. The phase I portion employed a 3+3 dose escalation to determine the maximum tolerated dose, with three planned cohorts: this compound 400, 600, and 800 mg BID orally with corresponding romidepsin doses of 12, 12, and 14 mg/m² intravenously. The phase II expansion phase enrolled 12 PTCL and 12 CTCL patients to assess preliminary anti-tumor activity at the recommended phase II dose. The study was conducted from April 2019 to May 2021, with Institutional Review Board approval at all sites and conducted in accordance with ICH E6 Good Clinical Practice guidelines and the Declaration of Helsinki. [2] [6]
This compound monotherapy was administered orally in 28-day cycles at doses ranging from 200-800 mg twice daily. For fasting cohorts, patients fasted 2 hours before and 1 hour after drug administration. In the fed cohort (800 mg only), patients took tablets 30 minutes after breakfast and dinner. Treatment continued until disease progression, unacceptable toxicity, or for a maximum of two years, after which patients deriving clinical benefit could transition to a compassionate use protocol. [1]
In the combination therapy protocol, patients received this compound orally twice daily at the same time each day, 1 hour before meals, throughout the 28-day cycle. Romidepsin was administered intravenously over 4 hours on days 1, 8, and 15 of each 28-day cycle. The recommended phase II dose was established at this compound 800 mg BID plus romidepsin 14 mg/m². Both drugs were continued until disease progression or unacceptable toxicity. For dose modifications, treatment interruption was recommended for Grade ≥3 non-hematological toxicities or Grade 4 hematological toxicities, with resumption at the same or reduced dose upon recovery to Grade ≤1. [2] [6]
Efficacy assessments were performed using standardized criteria appropriate for each lymphoma subtype. For PTCL patients, response was evaluated according to the Lugano Classification, which incorporates computed tomography (CT) imaging and, when appropriate, positron emission tomography (PET) scans. For CTCL patients, response was assessed using the global response score incorporating skin evaluation (modified Severity Weighted Assessment Tool [mSWAT]), lymph node assessment, visceral assessment, and blood involvement when applicable. Response assessments were conducted at baseline and at regular intervals throughout treatment, typically every two cycles (8 weeks). [1] [2]
Biomarker analyses were incorporated as exploratory objectives in both trials. In the monotherapy study, responding tumors showed marked downregulation of CD30, IL-31, and IL-32α, suggesting potential biomarkers of response. Pharmacodynamic assessments included evaluation of PI3K pathway modulation in peripheral blood mononuclear cells and, when available, tumor tissue. Pharmacokinetic sampling was performed extensively during both studies, with complete PK profiles during dose escalation and sparse sampling during expansion phases to characterize exposure-response relationships. [1] [2]
Clinical Trial Design and Assessment Workflow for this compound Studies
This compound has received significant regulatory recognition for its potential in T-cell lymphoma. The U.S. Food and Drug Administration (FDA) has granted Fast Track Designations for the treatment of relapsed/refractory peripheral T-cell lymphoma and cutaneous T-cell lymphoma. Additionally, this compound has received Orphan Drug Designations for both peripheral and cutaneous T-cell lymphoma, providing development incentives and potential market exclusivity upon approval. These designations acknowledge the significant unmet medical need in T-cell lymphoma and the promising activity demonstrated by this compound in early clinical trials. [4]
The development program for this compound continues to advance, with ongoing clinical investigations building upon the promising phase I/Ib and combination therapy results. According to recent pipeline analyses, this compound remains an active investigational agent in the T-cell lymphoma therapeutic landscape, positioned in early-stage development (Phase I) as of 2025. The favorable safety profile and encouraging efficacy, particularly in combination with romidepsin, support further development in larger randomized trials. The drug's unique mechanism of action targeting both PI3K δ/γ and SIK3, along with its differentiated safety profile, positions it as a potential valuable addition to the T-cell lymphoma treatment armamentarium. [8]
This compound represents a promising therapeutic advance in the challenging landscape of relapsed/refractory peripheral T-cell lymphoma. The demonstrated efficacy as monotherapy (ORR 46.7% in PTCL) and enhanced activity in combination with romidepsin (ORR 75% with 50% complete responses in PTCL) position this agent as a potentially important treatment option for this aggressive malignancy. The differentiated safety profile, with absence of late-onset immune toxicities that have plagued other PI3K inhibitors, suggests potential advantages for both combination approaches and longer-term administration.
The ongoing development of this compound, supported by its FDA Fast Track and Orphan Drug designations, continues to explore its full potential in T-cell malignancies. Future directions should include randomized phase III trials to confirm the promising efficacy signals, exploration in earlier lines of therapy, and evaluation in combination with other novel agents. Based on the available evidence, this compound represents a valuable addition to the treatment paradigm for relapsed/refractory peripheral T-cell lymphoma and warrants continued clinical investigation.
Tenalisib is a novel, orally available, small-molecule dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. These isoforms are predominantly expressed in cells of hematopoietic origin, making them a strategic target in hematological malignancies, and their role in the tumor microenvironment is under investigation for solid tumors like TNBC [1].
The proposed mechanism of action involves this compound binding to the ATP-binding pocket of PI3Kδ and PI3Kγ, thereby inhibiting the phosphorylation of phosphatidylinositol (PI) and the subsequent formation of secondary messengers that drive oncogenic processes such as cell proliferation, migration, and survival [3] [1]. Preclinical studies suggest it induces apoptotic and anti-proliferative activity [1].
The diagram below illustrates the proposed signaling pathway and inhibitory action of this compound.
This compound Inhibits PI3K δ/γ Signaling Pathway
Clinical data for this compound primarily exists for T-cell lymphomas, providing foundational safety and efficacy insights relevant to its ongoing investigation in TNBC.
Table 1: Efficacy Outcomes from this compound Clinical Trials in T-Cell Lymphoma
| Study Phase | Patient Population | N (Evaluable) | Dosage Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Reference |
|---|---|---|---|---|---|---|---|
| Phase I/Ib | Relapsed/Refractory T-Cell Lymphoma (TCL) | 35 | 800 mg BID (Fasting) | 45.7% | 3 (8.6%) | 4.9 months | [1] |
| Phase I/II | Relapsed/Refractory TCL (this compound + Romidepsin) | 30 (Evaluable) | This compound 800 mg BID + Romidepsin 14 mg/m² | 63.0% | 25.9% | 5.03 months | [4] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) | Notes |
|---|---|---|---|
| Transaminase Elevation (ALT/AST) | 33% (Phase I/Ib monotherapy) | 21% (Phase I/Ib monotherapy) | Most frequent related TEAE; monitor liver function [1] |
| Fatigue | 45% (Phase I/Ib monotherapy) | Not specified | Most frequently reported any-grade TEAE [1] |
| Gastrointestinal Events (Nausea, Vomiting, Diarrhea) | >15% (Combination therapy) | Not predominant | Manageable with supportive care [4] |
| Hematological Events (Thrombocytopenia, Neutropenia, Anemia) | >15% (Combination therapy) | 23% (Neutropenia, combination) | More common in combination with Romidepsin [4] |
The following is a summary of the ongoing, active, and recruiting Phase II trial (NCT06189209) designed to evaluate this compound in metastatic TNBC [5].
This compound represents a mechanistically distinct approach targeting the tumor microenvironment through PI3K δ/γ inhibition. Preliminary evidence from lymphoma trials suggests a manageable safety profile and clinically meaningful efficacy, supporting its further development. The results from the ongoing Phase II trial in metastatic TNBC (NCT06189209) are highly anticipated and will be pivotal in determining the future trajectory of this agent in solid tumors.
This section provides a detailed overview of the standard procedures for assessing the pharmacokinetics of Tenalisib, from study design to bioanalysis.
This compound PK has been characterized in clinical trials using intensive blood sampling schedules [1] [2]:
Table: Key Pharmacokinetic Parameters for this compound (800 mg BID, Fasting)
| Parameter | Description | Reported Value (Median) |
|---|---|---|
| T~max~ | Time to maximum plasma concentration | Rapidly absorbed [2] |
| t~1/2~ | Elimination half-life | ~2.28 hours [2] |
| C~max~ | Maximum plasma concentration | Measured as part of PK profile [2] |
| AUC | Area Under the plasma Concentration-time curve | Measured as part of PK profile [2] |
The general workflow for a this compound PK study involves sample collection, processing, analysis, and data calculation, as outlined below:
1. Blood Sample Collection and Processing [1] [2]
2. Bioanalytical Method for Plasma this compound
3. Pharmacokinetic and Statistical Analysis
When this compound is co-administered with other drugs, such as Romidepsin, additional assessments are critical [1]:
The diagram below illustrates the metabolic pathway and potential interaction nodes for this compound and Romidepsin, which is a key consideration in DDI study design.
The pharmacokinetic assessment of this compound relies on robust, validated LC-MS/MS methods for bioanalysis, coupled with standard non-compartmental analysis. The established protocols are suitable for both monotherapy and combination therapy studies, with a focus on evaluating potential drug-drug interactions. The short half-life of this compound supports a twice-daily dosing regimen to maintain effective drug exposure [1] [2].
This compound (RP6530) is a novel, orally available dual PI3K δ/γ inhibitor with nanomolar inhibitory potency and several fold selectivity over α and β PI3K isoforms. This targeted therapeutic agent has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma (TCL), achieving an overall response rate of 45.7% (3 complete responses, 13 partial responses) in a phase I/Ib clinical trial with a median duration of response of 4.9 months [1]. The dual inhibition of both δ and γ isoforms is particularly relevant in hematological malignancies as these isoforms are predominantly expressed in cells of hematopoietic origin and play crucial roles in oncogenic processes including cell proliferation, migration, and survival [1].
The PI3K/AKT/mTOR signaling pathway represents one of the most crucial intracellular pathways governing vital cellular processes like survival, proliferation, differentiation, and metabolism. Dysregulation of this pathway is frequently linked with cancer development, making it an attractive therapeutic target [2]. This compound has demonstrated apoptotic and anti-proliferative activity in patient-derived primary cell lines representative of B and T lymphoma cell lines, and has shown efficacy in a mouse T-cell leukemia xenograft model along with ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma (CTCL) cells [1].
A key finding from the phase I/Ib study of this compound was that responding tumors showed a marked downregulation of CD30, IL-31 and IL-32α, suggesting these molecules may serve as potential biomarkers for treatment response and disease monitoring [1]. This application note provides detailed protocols for the assessment of these biomarkers in clinical samples from this compound trials, enabling researchers to standardize analytical approaches across studies and validate the utility of these biomarkers in predicting and monitoring treatment response.
CD30 (also known as TNFRSF8) is a cell membrane protein of the tumor necrosis factor receptor superfamily that serves as an important activation marker for both T-cells and B-cells. In the context of T-cell lymphomas, CD30 expression has significant diagnostic, prognostic, and therapeutic implications:
IL-31 is an immunoregulatory cytokine secreted mainly by activated Th2 cells that plays a major role in the process of chronic inflammation and has been specifically implicated in the pathogenesis of cutaneous T-cell lymphoma:
IL-32 is a proinflammatory cytokine that exists in multiple isoforms (IL-32α, IL-32β, IL-32γ, etc.) with IL-32α being one of the major splice variants:
Table 1: Biomarker Summary and Clinical Significance
| Biomarker | Biological Function | Rationale in T-cell Lymphoma | Response to this compound |
|---|---|---|---|
| CD30 | Cell surface TNF receptor superfamily member | Therapeutic target; expression in specific TCL subtypes | Marked downregulation in responding tumors |
| IL-31 | Th2-derived cytokine associated with inflammation | Mediates pruritus; elevated in advanced disease | Reduced levels correlate with clinical improvement |
| IL-32α | Proinflammatory cytokine isoform | Autocrine growth factor for CTCL cells | Significant downregulation in treatment responders |
Pre-analytical considerations are critical for reliable biomarker assessment. The following protocols are recommended for sample collection and processing in this compound clinical trials:
CD30 assessment can be performed using multiple complementary techniques to evaluate both protein expression and cellular distribution:
Cytokine analysis requires sensitive detection methods to quantify expression levels in both tissue and liquid biopsy samples:
Table 2: Analytical Methods and Key Parameters for Biomarker Assessment
| Method | Biomarkers | Sample Type | Key Reagents | Sensitivity | Assay Time |
|---|---|---|---|---|---|
| IHC | CD30, IL-31, IL-32α | FFPE Tissue | Primary antibodies: Anti-CD30 (Ber-H2), Anti-IL-31 (22859-1-AP), Anti-IL-32 (11079-1-AP) | Semi-quantitative (0-3+) | 2 days |
| Flow Cytometry | CD30 | Fresh Tissue/PBMCs | Anti-CD30-FITC, T-cell markers (CD3, CD4, CD8) | Detection of ≥1% positive cells | 4 hours |
| ELISA | IL-31, IL-32 | Plasma/Serum | Commercial ELISA kits (KGEHC141, SEB802Hu) | 15.6-1000 pg/mL | 4 hours |
| qRT-PCR | IL32 mRNA | Tissue/Blood | IL32-specific primers, RNA extraction kit | Variable by primer set | 6 hours |
Data processing approaches vary by analytical method and require careful normalization to ensure reproducible results:
Statistical evaluation of biomarker data should incorporate both cross-sectional and longitudinal analysis methods:
Method validation is essential to ensure reliability of biomarker data in clinical studies:
Integrating biomarker assessment into this compound clinical trials requires careful planning:
The following diagram illustrates the relationship between this compound's mechanism of action and the biomarkers discussed in this protocol:
Figure 1: this compound Mechanism and Biomarker Response Pathway
The experimental workflow for comprehensive biomarker analysis in this compound clinical studies is outlined below:
Figure 2: Experimental Workflow for Biomarker Analysis
The biomarker analysis protocols detailed in this application note provide a standardized approach for assessing CD30, IL-31, and IL-32α in this compound clinical trials. The comprehensive methodology encompassing IHC, flow cytometry, and ELISA enables robust quantification of these biomarkers across different sample types. Implementation of these protocols in ongoing and future studies will help validate the utility of these biomarkers for patient stratification, response monitoring, and understanding resistance mechanisms.
The observed downregulation of CD30, IL-31, and IL-32α in this compound responders suggests these biomarkers reflect important biological processes in T-cell lymphoma pathogenesis and treatment response. Further research is needed to establish predictive cutoffs and validate these biomarkers across larger patient cohorts and different T-cell lymphoma subtypes. The ongoing phase I/II combination study of this compound with romidepsin provides an opportunity to further evaluate these biomarkers in combination therapy settings [1].
The core eligibility criteria from key tenalisib trials are summarized in the table below. These criteria ensure the enrollment of a specific patient population with adequate organ function and limited prior treatment options.
| Criterion Category | Key Inclusion Parameters | Key Exclusion Parameters |
|---|---|---|
| Disease Status | Histologically confirmed R/R PTCL or CTCL [1] [2]. Radiologically measurable or skin-evaluable disease [1]. | Prior cancer therapy within 3 weeks or 5 drug half-lives (whichever shorter) [1]. |
| Prior Therapy | Received ≥1 prior line of systemic therapy [1] [2]. | Prior treatment with a PI3K/mTOR/AKT/BTK inhibitor within 6 months [1]. |
| Organ Function | - Hematologic: ANC ≥0.75 × 10⁹/L; Platelets ≥50 × 10⁹/L [1].
The following diagram outlines the logical workflow for patient selection based on the criteria above:
Understanding the safety profile is crucial for patient monitoring and management during trials.
This compound has demonstrated promising anti-tumor activity in heavily pre-treated T-cell lymphoma populations.
| Study | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
|---|---|---|---|---|---|
| Single-Agent (Phase I/Ib) [1] | R/R TCL (n=35 evaluable) | 800 mg BID (Fasting) | 45.7% | 8.6% (3 patients) | 4.9 months |
| Combination with Romidepsin (Phase I/II) [2] | R/R TCL (n=27 evaluable) | this compound 800 mg BID + Romidepsin 14 mg/m² | 63.0% | 25.9% | 5.03 months | | Subgroup: PTCL (Combo) [2] | R/R PTCL | this compound 800 mg BID + Romidepsin 14 mg/m² | 75.0% | Not Specified | Not Specified | | Subgroup: CTCL (Combo) [2] | R/R CTCL | this compound 800 mg BID + Romidepsin 14 mg/m² | 53.3% | Not Specified | Not Specified |
The pharmacokinetic (PK) profile of this compound is favorable for oral administration. It is rapidly absorbed with a median elimination half-life of approximately 2.28 hours, supporting a twice-daily dosing schedule [1]. Importantly, co-administration with romidepsin did not significantly alter the PK of either drug, facilitating their combined use [2].
This section details the key methodologies used in the clinical trials to ensure consistency and reproducibility in future studies.
The clinical development of this compound in TCL employed a standard two-part design [1]:
3 + 3 design to determine the MTD. This compound was administered orally in 28-day cycles across escalating dose cohorts (200 mg to 800 mg BID).For the combination study with romidepsin [2]:
Accurate response assessment is critical and was performed based on standardized guidelines:
Detailed PK sampling provides essential data on drug exposure.
Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) [1].This compound is a highly selective, next-generation, orally active dual inhibitor of the PI3K delta and gamma isoforms [3] [4]. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in cell proliferation, survival, and migration, as well in shaping the tumor microenvironment.
The following diagram illustrates the proposed mechanism of action for this compound, both as a single agent and in combination:
This compound represents a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The established patient selection criteria, manageable safety profile, and robust efficacy data—both as a monotherapy and in combination with romidepsin—provide a strong foundation for its continued clinical development.
Future efforts are focused on advancing the this compound and romidepsin combination, which has shown a higher ORR than single-agent this compound. Furthermore, this compound is being investigated in other malignancies, including a phase II study in triple-negative breast cancer (NCT06189209) [4].
The table below summarizes the key safety findings and management strategies for this compound from clinical trials.
| Trial Phase / Context | Identified DLTs | Most Frequent Related TEAEs | Key Management Strategies |
|---|---|---|---|
| Phase I (Monotherapy in hematologic malignancies) [1] | No DLTs reported across 11 dose levels (up to 1200 mg BID). | Diarrhea, Nausea, Vomiting [1]. | Manage with standard supportive care (e.g., antiemetics, antidiarrheals). |
| Phase I/Ib (Monotherapy in T-Cell Lymphoma) [2] | Two DLTs in an 800 mg fed cohort: Transaminase elevation, Rash, and Neutropenia [3] [2]. | Transaminase elevation (33% any grade; 21% Grade ≥3) [2]. | Administer in a fasting state (800 mg BID fasting established as MTD) [3] [2]. Monitor liver function tests (LFTs) closely. |
| Phase I/II (Combination with Romidepsin in T-Cell Lymphoma) [4] [5] | No DLTs were identified during dose escalation [4] [5]. | Nausea, Thrombocytopenia, increased AST/ALT, Decreased appetite, Neutropenia, Vomiting, Diarrhea [4] [5]. | Monitor for hematological toxicity (CBC), gastrointestinal effects, and LFTs. Use supportive medications as needed. |
This methodology is based on the phase I/II study (NCT03770000) that successfully established the regimen without encountering DLTs [4] [5].
This compound is a highly selective dual inhibitor of the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells [1] [2]. This selectivity may contribute to its manageable toxicity profile, as it spares the ubiquitously expressed PI3Kα and PI3Kβ isoforms often associated with broader toxicities.
The diagram below illustrates the mechanism and common adverse events.
What is the Maximum Tolerated Dose (MTD) of this compound monotherapy? In relapsed/refractory T-Cell Lymphoma, the MTD was established at 800 mg twice daily in a fasting state. DLTs were observed in a fed cohort, leading to this recommendation [3] [2].
Does this compound have a clinically significant drug interaction with Romidepsin? Pharmacokinetic data from the combination study indicated that co-administration of this compound did not significantly alter the pharmacokinetics of romidepsin. This suggests no major drug-drug interaction that would require dose adjustment of romidepsin [4] [5].
What are the most critical laboratory parameters to monitor during treatment? The most critical parameters are Liver Function Tests (LFTs - AST, ALT) and Complete Blood Count (CBC - with focus on neutrophils and platelets), particularly during the initial cycles of therapy [4] [2].
The table below summarizes the key quantitative data on transaminase elevation from clinical trials of Tenalisib, both as a monotherapy and in combination with other agents.
| Study Context | Reported Incidence (Any Grade) | Grade ≥3 Incidence | Notes & Management |
|---|---|---|---|
| This compound Monotherapy (Phase I/Ib in R/R TCL) [1] | 33% of patients (across doses of 200 to 800 mg BID) | 21% of patients | Most frequently reported related treatment-emergent adverse event (TEAE). |
| This compound + Romidepsin (Phase I/II in R/R TCL) [2] [3] | - Increased AST: >15% of patients
What is the clinical presentation of this adverse event? Transaminase elevation (increased levels of AST and ALT) is typically identified through routine blood monitoring during treatment cycles and is often asymptomatic [2] [1].
How is this event managed in clinical trials? Proactive monitoring of liver function tests (LFTs) is standard. In the phase I/Ib monotherapy study, transaminase elevations were generally manageable and reversible with dose modification or interruption, allowing patients to continue treatment [1].
Does this risk change when this compound is combined with other drugs? The combination of this compound with Romidepsin demonstrated a "favorable safety profile" in the phase I/II study. While increased AST/ALT were common TEAEs, no dose-limiting toxicities (DLTs) were reported, suggesting the combination does not unexpectedly exacerbate this known side effect [2] [3].
What is the proposed mechanism behind this effect? this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) δ and γ isoforms. The PI3K pathway is crucial for cell growth and survival. While the exact mechanism for hepatotoxicity is not fully detailed in the clinical results, it is a class effect observed with other PI3K inhibitors [1] [4].
The diagram below outlines a recommended workflow for monitoring and managing transaminase elevations in a clinical or research setting, based on the protocols from the cited studies.
The following table summarizes the key hematological toxicities observed in a phase I/II study of Tenalisib in combination with Romidepsin for patients with relapsed/refractory T-cell lymphoma [1] [2] [3]:
| Toxicity | Incidence (All Grades) | Incidence (Grade ≥3) | Management Recommendations |
|---|---|---|---|
| Thrombocytopenia | 57% | 21% | Monitor blood counts; may require dose interruption or reduction. |
| Neutropenia | 27% | 15% | Monitor blood counts; manage with growth factor support as needed. |
| Anemia | Frequently reported | Frequently reported | Monitor blood counts; clinical management as per standard guidelines. |
In this combination study, 69.7% of patients experienced a related Grade 3 or higher Treatment-Emergent Adverse Event, with thrombocytopenia and neutropenia being the most common hematological toxicities [1]. No dose-limiting toxicities (DLTs) were reported during the dose-escalation phase of the study [1] [4].
Earlier studies on this compound monotherapy showed a different safety profile. In a first-in-human monotherapy trial, the most common adverse events were asthenia, cough, and pyrexia [5] [6]. Grade 3/4 hematological toxicities were limited to rare events of neutropenia, suggesting that the hematological toxicity profile may be more pronounced when this compound is combined with Romidepsin [5].
The clinical trials for this compound employed rigorous safety monitoring protocols. Here is a methodology you can adapt for laboratory safety assessments in a research or clinical setting:
What are the most common non-hematological toxicities to anticipate with the this compound and Romidepsin combination? The most frequent non-hematological TEAEs (any grade) reported in >15% of patients were nausea (73%), increased aspartate aminotransferase (33%), increased alanine aminotransferase (27%), vomiting (27%), decreased appetite (27%), fatigue (54%), dysgeusia, weight loss, diarrhea, and hypokalemia [1] [3].
Was the combination found to have any drug-drug interactions? Pharmacokinetic analyses from the clinical study indicated that the co-administration of this compound and Romidepsin did not significantly alter the pharmacokinetics of either agent. This suggests no clinically relevant drug-drug interaction between the two at the studied doses [1] [2] [3].
What is the recommended phase II dose (RP2D) for this combination? The study determined the Maximum Tolerated Dose (MTD) and recommended phase II dose to be This compound 800 mg orally twice daily and Romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle [1] [2] [4].
The diagram below illustrates the molecular targets of this compound, which underpin its efficacy and potential toxicity profile.
The following table summarizes the key efficacy and safety data from a Phase I/II open-label multicenter study involving patients with relapsed/refractory T-Cell Lymphoma (TCL) [1] [2] [3].
| Parameter | Result |
|---|
| Recommended Phase II Dose (RP2D) | Tenalisib: 800 mg, orally, twice daily (fasting) [1] [3]. Romidepsin: 14 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [1] [3]. | | Patient Population | Adults with relapsed/refractory TCL (including Peripheral TCL [PTCL] and Cutaneous TCL [CTCL]) who had received more than one prior therapy [2]. | | Overall Response Rate (ORR) | 63.0% (in evaluable patients, n=27) [1] [2]. | | ORR by Subtype | PTCL: 75.0% (12 evaluable patients) [1] [2]. CTCL: 53.3% (15 evaluable patients) [1] [2]. | | Type of Response | Complete Response (CR): 25.9% [1] [2]. Partial Response (PR): 37.0% [1] [2]. | | Median Duration of Response (DoR) | 5.03 months (Range: 2.16 months - Not Reached) [1] [2]. | | Most Frequent Treatment-Emergent Adverse Events (TEAEs) (>15% of patients, any grade) | Nausea, thrombocytopenia, fatigue, increased AST/ALT, neutropenia, vomiting, decreased appetite, anemia, dysgeusia, diarrhea [1] [3]. | | Grade ≥3 Related TEAEs | Occurred in 69.7% of patients [1] [3]. The most frequent included thrombocytopenia and elevated liver enzymes (ALT/AST) [2]. |
For researchers aiming to replicate or understand the study design, here is a detailed breakdown of the methodology.
The workflow of the clinical study is outlined in the diagram below:
The table below summarizes key efficacy and safety findings from clinical trials of Tenalisib, both as a monotherapy and in combination, for the treatment of relapsed/refractory T-Cell Lymphoma (TCL).
| Aspect | This compound Monotherapy (Phase I/Ib) [1] | This compound + Romidepsin Combination (Phase I/II) [2] [3] |
|---|---|---|
| Study Patients | Relapsed/refractory TCL | Relapsed/refractory TCL |
| Recommended Dose | 800 mg twice daily (fasting) | This compound 800 mg twice daily + Romidepsin 14 mg/m² |
| Overall Response Rate (ORR) | 45.7% (3 CR, 13 PR in 35 evaluable patients) | 63.0% (PTCL: 75%; CTCL: 53.3%) |
| Complete Response (CR) Rate | 3/35 patients (approx. 8.6%) | 25.9% |
| Median Duration of Response (DOR) | 4.9 months | 5.03 months |
| Common Adverse Events (Any Grade) | Fatigue (45%) | Nausea, thrombocytopenia, elevated AST/ALT, decreased appetite, neutropenia, vomiting, fatigue [2] |
| Common Grade ≥3 Adverse Events | Transaminase elevation (21%) | 69.7% of patients had related grade ≥3 TEAEs [2] |
| Key Biomarker Findings | Downregulation of CD30, IL-31, and IL-32α in responding tumors. | No significant pharmacokinetic interaction between the two drugs. |
Here are answers to anticipated frequently asked questions that may arise during your research.
Q1: What is this compound's mechanism of action, and how does it inform potential resistance pathways? A: this compound is a highly selective, dual PI3K δ/γ inhibitor [2] [1]. The PI3K pathway is crucial for cell proliferation, survival, and metabolism. Resistance to targeted therapies like PI3K inhibitors can occur through:
Q2: Are there any promising strategies to overcome or preempt resistance to this compound? A: Current clinical research suggests that combination therapy is a primary strategy. The combination of this compound with the histone deacetylase inhibitor (HDACi) Romidepsin has shown a higher Objective Response Rate (63.0%) compared to this compound monotherapy (45.7%) in relapsed/refractory TCL [2] [1]. This synergy suggests that simultaneously targeting multiple pathways (PI3K and epigenetic regulation) can enhance efficacy and may delay or overcome resistance.
Q3: What are the critical pharmacokinetic and dosing considerations for this compound? A: Dosing and food effect are critical. The maximum tolerated dose (MTD) for monotherapy was established as 800 mg twice daily under fasting conditions (2 hours before and 1 hour after food) [1]. A fed state increased toxicity, highlighting the importance of controlling for food effects in pre-clinical and clinical settings to ensure consistent drug exposure.
For investigating this compound's efficacy and potential resistance mechanisms, you can adapt the following experimental workflows.
This diagram outlines a protocol for screening this compound in combination with other agents to identify synergistic effects that could counter resistance.
Title: Drug Combination Screening Workflow
Methodology Details:
This workflow follows up on promising combinations from in vitro screens to validate efficacy and probe mechanism of action in vivo.
Title: In Vivo Validation and Biomarker Workflow
Methodology Details:
The following data is from a phase I/II open-label multicenter study of Tenalisib (800 mg BID) in combination with Romidepsin (14 mg/m²) in adults with relapsed/refractory T-cell lymphoma (TCL) [1] [2] [3].
| Adverse Event (Any Grade) | All-Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Nausea | 73% | 0% |
| Thrombocytopenia | 57% | 21% |
| Fatigue | 54% | 6% |
| Increased AST | 33% | 6% |
| Vomiting | 27% | 0% |
| Decreased Appetite | 27% | 0% |
| Increased ALT | 27% | 18% |
| Neutropenia | 27% | 15% |
| Anemia | 24% | Information missing |
| Dysgeusia | 21% | 0% |
| Diarrhea | 18% | 3% |
| Hypokalemia | 18% | 9% |
| Weight Loss | 15% | 0% |
Understanding the mechanism of action helps in anticipating toxicities and designing experiments.
The diagram below illustrates this mechanistic synergy.
For researchers looking to design preclinical or clinical safety assessments for this combination, the methodology from the phase I/II study serves as a robust template [1] [3] [6].
What is the recommended phase II dose (RP2D) for the this compound and Romidepsin combination? Based on the phase I/II study (NCT03770000), the RP2D is This compound 800 mg orally twice daily (under fasting conditions) and Romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle [1] [2] [3].
Are there any known drug-drug interactions between this compound and Romidepsin? Pharmacokinetic data from the clinical study indicated that co-administration of this compound and Romidepsin did not significantly alter the pharmacokinetics of either agent, suggesting no major PK interaction at the RP2D [1] [6].
How does the safety of this compound combination therapy compare to this compound monotherapy? The monotherapy profile is generally consistent with the combination, with hematological and hepatic events being prominent. In a monotherapy study, the most frequent related TEAEs were transaminase elevations (33%) and fatigue (45%) [5]. The combination adds a profile consistent with Romidepsin (e.g., nausea, thrombocytopenia), but the overall safety profile remained manageable and no new unexpected toxicities emerged [1] [6].
Q: What are the key organ functions to monitor during Tenalisib treatment, and what is the recommended frequency?
The safety data from clinical trials indicates that hepatic and hematological systems require close monitoring during this compound treatment, both as a single agent and in combination with Romidepsin [1] [2] [3]. The following parameters should be checked regularly.
| Organ System / Parameter | Monitoring Action | Commonly Observed Toxicities (Grade ≥3) |
|---|---|---|
| Hepatic | Monitor transaminases (ALT, AST) and bilirubin [1]. | Transaminase elevation (21% with monotherapy) [1]; ALT elevation (18% with combo) [3]. |
| Hematological | Monitor complete blood count (CBC) with differential and platelets [2]. | Thrombocytopenia (21% with combo); Neutropenia (15% with combo) [3]. |
| Gastrointestinal | Monitor for symptoms and manage supportively [2]. | Nausea (73%, all grades); Vomiting (27%, all grades) [3]. |
| General Condition | Inquire about and assess for fatigue [1] [2]. | Fatigue (45% all grades, 6% ≥G3 with combo) [1] [3]. |
Recommended Monitoring Schedule:
Q: How should I manage elevated transaminases, a key toxicity of this compound?
The workflow below outlines the management of transaminase elevations based on protocol-defined Dose-Limiting Toxicity (DLT) criteria and clinical management strategies from the studies [1] [2].
The table below summarizes the established treatment cycles and dosing from key clinical studies:
| Study Type | Regimen | Cycle Definition | Planned Treatment Duration | Maximum Tolerated Dose (MTD) / Recommended Dose |
|---|---|---|---|---|
| Tenalisib Monotherapy [1] | This compound orally, twice daily (BID) | 28 days | Up to 2 years, or until progression/toxicity [1] [2] | 800 mg BID (fasting state) [1] |
| This compound + Romidepsin Combination [3] [4] | - this compound: orally, BID
For researchers designing preclinical or early-phase clinical studies, the following methodology outlines the administration protocol used in the monotherapy trial.
Critical Administration Notes:
The table below addresses frequent challenges observed in clinical trials:
| Issue | Clinical Manifestation (Grade) | Recommended Action |
|---|---|---|
| Hepatotoxicity [1] | Transaminase elevation (Grade ≥3) | Monitor liver function closely. Dosing in a fasting state helps mitigate this risk. This was a defined Dose-Limiting Toxicity (DLT). |
| Other Common Adverse Events [3] [4] | Nausea, thrombocytopenia, neutropenia, fatigue, rash, etc. | Implement proactive supportive care and dose modifications per protocol. In the combination study, 69.7% of patients had related grade ≥3 TEAEs. |
Q1: What is the half-life of this compound, and why is a twice-daily (BID) schedule used? A1: this compound has a short median elimination half-life of approximately 2.28 hours [1]. The BID dosing schedule was implemented to maintain effective plasma concentrations throughout the treatment cycle.
Q2: Can this compound be combined with other agents? A2: Yes, an ongoing phase I/II study combines this compound with the histone deacetylase (HDAC) inhibitor romidepsin [1] [3] [4]. This combination uses the same 28-day cycle, with romidepsin administered intravenously on days 1, 8, and 15.
Q3: What is the evidence of efficacy for this 28-day cycle? A3: In the monotherapy study, the Overall Response Rate (ORR) was 45.7% in evaluable patients, with a median Duration of Response (DoR) of 4.9 months [1]. The combination with romidepsin showed a higher ORR of 63.0% with a median DoR of 5.03 months [3] [4].
The following table summarizes the key efficacy results from a Phase I/II clinical trial evaluating the Tenalisib-Romidepsin combination in patients with relapsed/refractory T-cell lymphoma [1] [2]:
| Efficacy Measure | Overall (n=27) | Peripheral T-Cell Lymphoma (PTCL) (n=12) | Cutaneous T-Cell Lymphoma (CTCL) (n=15) |
|---|---|---|---|
| Overall Response Rate (ORR) | 63.0% | 75.0% | 53.3% |
| Complete Response (CR) | 25.9% | 50.0% | 6.7% |
| Partial Response (PR) | 37.0% | 25.0% | 46.7% |
| Median Duration of Response (DOR) | 5.03 months | 5.03 months | 3.8 months |
This data demonstrates that the combination is active across TCL subtypes, with particularly strong results in PTCL patients, half of whom achieved a complete response [2].
This compound and Romidepsin target different cellular pathways, and their combination is designed for synergistic anti-tumor activity.
Preclinical studies in T-cell lymphoma cell lines suggested that combining a PI3K inhibitor with an HDAC inhibitor could produce a synergistic anti-tumor effect, meaning the combined effect is greater than the sum of their individual effects [1]. This provided the rationale for their combined clinical development.
The following diagram illustrates how these two drugs work together to target cancer cells:
The combination of this compound and Romidepsin demonstrated a manageable safety profile in the study. The most frequent treatment-emergent adverse events (TEAEs) of any grade reported in over 15% of patients were [1] [2]:
A significant number of patients (69.7%) experienced a grade 3 or higher related TEAE, with thrombocytopenia and elevated liver enzymes being among the most common [1]. These toxicities were consistent with the known side effects of each drug and did not reveal unexpected new safety signals.
The clinical trial established the recommended Phase II dose for the combination, which forms the basis for the current administration schedule [1] [2]:
Treatment is continued until disease progression or unacceptable toxicity.
To put the combination's efficacy into context, the table below compares its performance with historical data on single-agent this compound and the approved single-agent activity of Romidepsin.
| Therapy | Mechanism of Action | Recommended Dose | ORR in R/R TCL | Key TEAEs |
|---|---|---|---|---|
| This compound + Romidepsin | PI3Kδ/γ & SIK3 + HDAC inhibitor | This compound 800 mg BID (oral) + Romidepsin 14 mg/m² (IV) | 63.0% (Overall) [2] | Nausea, thrombocytopenia, fatigue, elevated liver enzymes [1] |
| This compound (Single Agent) | PI3Kδ/γ & SIK3 inhibitor | 800 mg BID (oral, fasting) [3] | 45.7% (in a phase I/Ib study) [3] | Fatigue, transaminase elevation [3] |
| Romidepsin (Single Agent) | HDAC inhibitor | 14 mg/m² (IV) on days 1, 8, 15 of a 28-day cycle [1] | ~25-30% (approved for R/R PTCL and CTCL) [1] | Nausea, fatigue, thrombocytopenia, neutropenia, ECG changes |
The data suggests that the combination of this compound and Romidepsin yields a higher overall response rate than what is typically observed with either agent alone, supporting the preclinical hypothesis of synergistic activity [1] [2].
For researchers, the key methodological details of the pivotal Phase I/II study (NCT03770000) are as follows [1]:
| Study Detail | This compound Monotherapy [1] [2] | This compound + Romidepsin Combination [3] [4] [5] |
|---|---|---|
| Study Phase | Phase I/Ib | Phase I/II |
| Patient Population | Relapsed/Refractory T-Cell Lymphoma (TCL) | Relapsed/Refractory T-Cell Lymphoma (TCL) |
| Overall Response Rate (ORR) | 45.7% (16 of 35 evaluable patients) | 63.0% (17 of 27 evaluable patients) |
| Complete Response (CR) | 3 patients (8.6%) | 7 patients (25.9%) |
| Partial Response (PR) | 13 patients (37.1%) | 10 patients (37.0%) |
| Median Duration of Response (DOR) | 4.9 months | 5.03 months |
| Most Common Gr. ≥3 Treatment-Related Adverse Event | Transaminase elevation (21%) | Thrombocytopenia (21%), ALT elevation (18%), Neutropenia (15%) |
The data in the table comes from rigorously designed clinical trials. Here is a summary of their experimental protocols:
For the Monotherapy Study (ORR 45.7%) [1] [2]:
For the Combination Therapy Study (ORR 63.0%) [3] [4] [5]:
The following diagram illustrates the distinct but complementary mechanisms of this compound and Romidepsin, which provide the rationale for their synergistic use in combination therapy.
As the diagram shows:
| Parameter | Result |
|---|---|
| Study Phase | Phase I/Ib [1] |
| Patient Population | Relapsed/refractory Peripheral and Cutaneous T-Cell Lymphoma (TCL) with ≥1 prior therapy [1] |
| Overall Response Rate (ORR) | 45.7% (16 out of 35 evaluable patients) [1] |
| Response Breakdown | 3 Complete Responses (CR), 13 Partial Responses (PR) [1] |
| Duration of Response (DoR) | Median: 4.9 months [1] |
| Recommended Dose | 800 mg twice daily under fasting conditions [1] |
| Most Frequent Related Adverse Events (Grade ≥3) | Transaminase elevation (21%) [1] |
For the section on experimental methodologies in your guide, here are the key details from the cited study [1]:
To help create diagrams for your guide, the graphic below illustrates this compound's core mechanism of action.
This diagram illustrates that this compound is a dual PI3K δ/γ inhibitor [1]. By targeting these specific isoforms, which are predominantly expressed in hematopoietic cells, it blocks the conversion of PIP2 to PIP3. This inhibition prevents the downstream activation of AKT and its signaling cascade, thereby disrupting critical oncogenic processes such as cell proliferation, migration, and survival [1] [2].
The table below summarizes the key efficacy endpoints from clinical trials of this compound in patients with relapsed/refractory T-cell Lymphoma (TCL).
| Trial / Regimen | Patient Population | Phase | Objective Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Median Duration of Response (Months) |
|---|---|---|---|---|---|---|
| This compound + Romidepsin [1] [2] [3] | r/r TCL (n=27 evaluable) | I/II | 63.0% | 25.9% | 37.0% | 5.03 |
| Subgroup Analysis | r/r Peripheral TCL (PTCL) | 75.0% | Not specified | Not specified | Reported | |
| Subgroup Analysis | r/r Cutaneous TCL (CTCL) | 53.3% | Not specified | Not specified | Reported | |
| This compound Monotherapy [4] | r/r TCL (n=35 evaluable) | I/Ib | 45.7% | 8.6% (3 patients) | 37.1% (13 patients) | 4.9 |
For the key study on the combination therapy, here are the methodological details [1] [2] [3]:
The rationale for combining this compound with Romidepsin is based on their complementary mechanisms of action, which are summarized in the diagram below.
The diagram illustrates how this combination attacks cancer cells through multiple, synergistic pathways [1] [2] [3]:
The following table summarizes quantitative data from a Phase I/II clinical trial involving patients with relapsed/refractory T-Cell Lymphoma [1].
| Parameter | Findings from Phase I/II Study (N=33) |
|---|---|
| Recommended Phase II Dose | This compound: 800 mg, orally, twice daily + Romidepsin: 14 mg/m², IV, on Days 1, 8, 15 of a 28-day cycle [1] |
| Most Common Treatment-Emergent Adverse Events (AEs) ( >15% of patients) | Nausea, thrombocytopenia, increased aspartate aminotransferase, increased alanine aminotransferase, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, hypokalemia [1] |
| Grade ≥3 Treatment-Related AEs | 69.7% of patients experienced related grade 3 or higher AEs [1] |
| Overall Response Rate (ORR) | 63.0% (Complete Response: 25.9%, Partial Response: 37.0%) [1] |
| ORR by Subtype | Peripheral TCL (PTCL): 75.0% • Cutaneous TCL (CTCL): 53.3% [1] |
| Median Duration of Response (DoR) | 5.03 months [1] |
The data in the table above was generated using the following clinical trial methodology [1]:
NCT03770000).The combination of this compound and Romidepsin is grounded in their synergistic mechanisms of action targeting different pathways in cancer cells, as shown in the diagram below [1].
The table below summarizes key findings from a phase I/Ib clinical trial of this compound in patients with relapsed/refractory T-Cell Lymphoma (TCL). [1]
| Aspect | Details and Findings |
|---|---|
| Study Design | Phase I/Ib, patients with relapsed/refractory TCL (Peripheral & Cutaneous), ≥1 prior therapy. [1] |
| Dosing | 28-day cycles, Maximum Tolerated Dose (MTD): 800 mg twice daily (fasting). [1] |
| Efficacy (35 evaluable pts) | Overall Response Rate (ORR): 45.7% (3 Complete Responses, 13 Partial Responses). Median Duration of Response: 4.9 months. [1] |
| Safety Profile | Most frequent related Grade ≥3 TEAE: transaminase elevation (21%). Most common any-grade TEAE: fatigue (45%). [1] |
| Key Biomarker Findings | Tumors that responded to treatment showed marked downregulation of CD30, IL-31, and IL-32α. [1] |
| Mechanism of Action | Novel, oral dual PI3K δ/γ inhibitor with nanomolar potency and selectivity over α and β isoforms. [1] |
The clinical data comes from a two-part, multicenter phase I/Ib study (NCT02567656). [1]
This compound is a dual PI3K δ/γ inhibitor. The following diagram illustrates the role of these isoforms in the PI3K signaling pathway and this compound's site of action.
The PI3K pathway is a crucial intracellular signaling axis. The δ and γ isoforms, which this compound selectively inhibits, are primarily expressed in hematopoietic cells and play key roles in immune cell signaling, migration, and survival. [1] [2] By inhibiting these isoforms, this compound blocks the conversion of PIP₂ to PIP₃, a critical second messenger. This, in turn, dampens the downstream activation of the AKT/mTOR cascade, leading to the suppression of pro-survival and proliferative signals in malignant T-cells. [2]
While a detailed, data-rich comparison with other specific PI3Kδ/γ inhibitors is not fully available from the search, here is the contextual landscape: